molecular formula C13H10ClFN2O B373187 2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide CAS No. 380631-86-7

2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide

Katalognummer: B373187
CAS-Nummer: 380631-86-7
Molekulargewicht: 264.68g/mol
InChI-Schlüssel: GQADUFZVZPUJGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide typically involves the reaction of 2-chloro-6-fluoroaniline with 2-pyridinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(2-thiazolyl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(2-imidazolyl)acetamide

Uniqueness

This compound is unique due to its specific combination of chloro, fluoro, and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

380631-86-7

Molekularformel

C13H10ClFN2O

Molekulargewicht

264.68g/mol

IUPAC-Name

2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C13H10ClFN2O/c14-10-4-3-5-11(15)9(10)8-13(18)17-12-6-1-2-7-16-12/h1-7H,8H2,(H,16,17,18)

InChI-Schlüssel

GQADUFZVZPUJGA-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F

Kanonische SMILES

C1=CC=NC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F

Löslichkeit

30.2 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.